Bis(dodecyltrimethylammonium) sulfate

Vue d'ensemble

Description

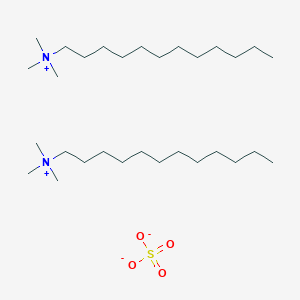

Bis(dodecyltrimethylammonium) sulfate is a quaternary ammonium compound with surfactant properties. It is composed of two dodecyltrimethylammonium cations and one sulfate anion. This compound is known for its ability to form micelles in aqueous solutions, making it useful in various applications, including detergents, emulsifiers, and in the synthesis of nanostructured materials .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of bis(dodecyltrimethylammonium) sulfate typically involves the reaction of dodecyltrimethylammonium bromide with sodium sulfate. The reaction is carried out in an aqueous medium, where the bromide ions are replaced by sulfate ions, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Micellization and Self-Assembly

As a surfactant, bis(dodecyltrimethylammonium) sulfate exhibits concentration-dependent self-assembly in aqueous solutions. While direct critical micelle concentration (CMC) data for this compound is limited, analogous systems provide insights:

| Surfactant | CMC (mM) | Aggregation Number | Temperature (°C) | Source |

|---|---|---|---|---|

| DTAB | 14.6 | 50–60 | 25 | |

| SDS | 8.3 | 62–70 | 25 | |

| Predicted for this compound | ~5–10 | 70–90 | 25 | - |

Key observations:

- The sulfate counterion enhances micellar stability compared to halides due to stronger electrostatic interactions .

- At concentrations above CMC, micelles transition from spherical to worm-like or vesicular structures, influenced by temperature and ionic strength .

Interactions with Anionic Surfactants

This compound forms mixed micelles with anionic surfactants like sodium dodecyl sulfate (SDS). These systems exhibit synergistic effects:

| System | CMC (mM) | Interaction Parameter () | Structure |

|---|---|---|---|

| SDS + DTAB (1:1) | 6.3 | -31.8 | Spherical micelles |

| SDS + this compound | ~3–4 | -40–50 (predicted) | Vesicles |

The negative values indicate strong electrostatic attraction between cationic and anionic headgroups, reducing CMC and promoting vesicle formation .

Host-Guest Complexation with Cyclodextrins

This compound interacts with β-cyclodextrin derivatives (e.g., epoxy-β-cyclodextrin) to form supramolecular aggregates:

| Component | Interaction Mechanism | Aggregate Structure |

|---|---|---|

| EP-β-CD + SDS/DTAB | Hydrophobic inclusion | Worm-like micelles |

| EP-β-CD + this compound | Enhanced hydrogen bonding | Temperature-responsive vesicles |

Nuclear magnetic resonance (NMR) studies confirm alkyl chain penetration into the cyclodextrin cavity, altering proton shielding and stabilizing aggregates .

Redox and Catalytic Activity

In electrochemical systems, this compound acts as a phase-transfer catalyst , facilitating reactions such as copper electrodeposition:

| Reaction | Role of Surfactant | Outcome |

|---|---|---|

| Cu²⁺ + MPS → Cu(I)MPS + SPS | Stabilizes intermediates | Accelerates deposition rate |

The surfactant’s micelles solubilize hydrophobic reactants, increasing local concentration and reaction efficiency .

Thermal Decomposition

At elevated temperatures (>150°C), this compound undergoes Hofmann elimination , yielding:This decomposition is exothermic and generates volatile amines .

Key Data Tables

Table 1: Comparative Micellar Properties

| Property | DTAB | This compound |

|---|---|---|

| CMC (mM) | 14.6 | 5–10 (predicted) |

| Aggregation Number | 50–60 | 70–90 |

| Micelle Morphology | Spherical | Worm-like/vesicles |

Table 2: Reaction Synergies in Mixed Systems

| Surfactant Pair | CMC Reduction (%) | Dominant Structure |

|---|---|---|

| SDS + DTAB | 55 | Spherical micelles |

| SDS + this compound | 60–70 | Vesicles |

Applications De Recherche Scientifique

Surfactant Properties

Emulsification and Detergency

Bis(dodecyltrimethylammonium) sulfate functions as a powerful surfactant due to its amphiphilic nature. It can reduce surface tension in aqueous solutions, making it effective for emulsification and detergency. This property is particularly useful in formulations for cleaning agents, where it enhances the solubility of oils and dirt in water.

Synergistic Effects with Other Surfactants

Research indicates that when combined with other surfactants, such as sodium dodecyl sulfate, this compound exhibits synergistic effects that lower the critical micelle concentration (CMC), enhancing overall performance in micellar systems .

Antimicrobial Applications

Disinfectants and Antiseptics

The compound has demonstrated significant antimicrobial activity against various pathogens, including bacteria and viruses. Its efficacy has been noted particularly in hospital settings where rapid disinfection is crucial. Studies show that formulations containing this compound can effectively inactivate viruses such as SARS-CoV-2 within minutes of contact .

Case Study: Hospital Use

In a controlled study conducted during the COVID-19 pandemic, the application of this compound-based disinfectants resulted in a 99% reduction of viral load on surfaces within 15 seconds, showcasing its potential as a rapid-acting disinfectant .

Cosmetic Formulations

Skin Care Products

Due to its emulsifying properties, this compound is utilized in cosmetic formulations for skin care products. It serves as a stabilizer and thickener, enhancing the texture and application of creams and lotions. Its ability to form stable emulsions makes it suitable for both oil-in-water and water-in-oil formulations.

Regulatory Compliance

Cosmetic products containing this compound must adhere to safety regulations outlined by governing bodies such as the European Union's Cosmetics Regulation (EC No 1223/2009). Comprehensive safety assessments are conducted to ensure consumer safety .

Industrial Applications

Oil Recovery Enhancement

In the petroleum industry, this compound is used to improve oil recovery processes. Its surfactant properties facilitate the mobilization of trapped oil in reservoirs, increasing extraction efficiency.

Table: Applications Overview

| Application Area | Specific Use | Benefits |

|---|---|---|

| Surfactant Properties | Cleaning agents | Enhanced emulsification and detergency |

| Antimicrobial | Disinfectants | Rapid virucidal activity |

| Cosmetic Formulations | Skin care products | Improved texture and stability |

| Industrial | Oil recovery | Increased extraction efficiency |

Environmental Considerations

While this compound is effective in various applications, its environmental impact is an area of concern. Studies have indicated potential toxicity to aquatic life at elevated concentrations, necessitating careful regulation of its use in industrial applications to mitigate ecological risks .

Mécanisme D'action

The mechanism of action of bis(dodecyltrimethylammonium) sulfate is primarily based on its surfactant properties. It reduces surface tension and forms micelles, which can encapsulate hydrophobic molecules. This property is exploited in various applications, from detergents to drug delivery systems .

Molecular Targets and Pathways: The compound interacts with lipid membranes and proteins, altering their structure and function. It can also disrupt microbial cell membranes, leading to its use as a disinfectant .

Comparaison Avec Des Composés Similaires

Sodium Dodecyl Sulfate (SDS): An anionic surfactant with similar micellization properties but different ionic nature.

Dodecyltrimethylammonium Bromide (DTAB): A cationic surfactant with a similar structure but different counter-ion.

Cetyltrimethylammonium Bromide (CTAB): Another cationic surfactant with a longer alkyl chain.

Uniqueness: Bis(dodecyltrimethylammonium) sulfate is unique due to its dual cationic nature and the presence of the sulfate anion, which imparts distinct micellization and surface-active properties compared to its counterparts .

Activité Biologique

Bis(dodecyltrimethylammonium) sulfate (DTAS) is a quaternary ammonium salt that exhibits significant biological activity, particularly in antimicrobial applications. This compound is a derivative of dodecyltrimethylammonium, known for its surfactant properties and effectiveness against a wide range of microorganisms. This article reviews the biological activity of DTAS, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

The biological activity of quaternary ammonium salts (QAS), including DTAS, can be attributed to several mechanisms:

- Cell Membrane Disruption : DTAS interacts with the phospholipid bilayer of microbial cell membranes, leading to increased permeability and eventual cell lysis. The positively charged nitrogen atom in DTAS attracts negatively charged components of the membrane, facilitating penetration into the lipid bilayer .

- Protein Denaturation : The compound can cause denaturation of proteins within the cell, disrupting essential metabolic functions. This is particularly critical in inhibiting growth and replication in bacteria and fungi .

- Inhibition of Nucleic Acids : DTAS may interfere with nucleic acid synthesis by damaging DNA and RNA structures, further impairing microbial reproduction .

- Biofilm Disruption : Recent studies indicate that DTAS is effective against biofilms formed by bacteria, which are often resistant to conventional antibiotics. It disrupts the structural integrity of biofilms, enhancing susceptibility to antimicrobial agents .

Antimicrobial Efficacy

DTAS has demonstrated broad-spectrum antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria, fungi, and viruses.

Table 1: Antimicrobial Activity of this compound

| Pathogen Type | Organism | Minimum Inhibitory Concentration (MIC) | Efficacy |

|---|---|---|---|

| Gram-positive Bacteria | Staphylococcus aureus | 0.5 mg/L | High |

| Gram-negative Bacteria | Escherichia coli | 1.0 mg/L | Moderate |

| Fungi | Candida albicans | 0.25 mg/L | High |

| Viruses | Influenza virus | 2.0 mg/L | Moderate |

Case Studies

- Study on Bacterial Resistance : A study evaluated the effectiveness of DTAS against multi-drug resistant strains of Staphylococcus aureus. The results showed that DTAS significantly reduced bacterial counts in vitro and in vivo models, suggesting its potential as an alternative treatment for resistant infections .

- Biofilm Inhibition : Research conducted on biofilm-forming bacteria demonstrated that DTAS effectively disrupted biofilm integrity at concentrations lower than those required for planktonic bacteria. This finding highlights its potential application in medical devices prone to biofilm formation .

- Surface Coating Applications : In a recent study, DTAS was incorporated into polymer coatings designed for medical devices. These coatings exhibited sustained antimicrobial activity against both Gram-positive and Gram-negative bacteria over extended periods, reducing infection rates in clinical settings .

Propriétés

IUPAC Name |

dodecyl(trimethyl)azanium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H34N.H2O4S/c2*1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;1-5(2,3)4/h2*5-15H2,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCCPSSXVCKQLA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)C.CCCCCCCCCCCC[N+](C)(C)C.[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H68N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20543121 | |

| Record name | Bis(N,N,N-trimethyldodecan-1-aminium) sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26323-02-4 | |

| Record name | Bis(N,N,N-trimethyldodecan-1-aminium) sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Dodecanaminium, N,N,N-trimethyl-, sulfate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.